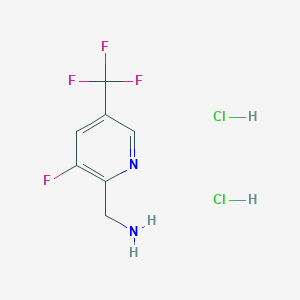
(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both fluorine and trifluoromethyl groups attached to a pyridine ring, making it a valuable building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with methanamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of advanced reactors and automation in the process ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the development of fluorinated analogs of biologically active molecules.
Medicine: This compound is explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It finds applications in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The trifluoromethyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes and enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a fluorinated building block.
2-Chloro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine used in various chemical syntheses.
Uniqueness
What sets (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride apart from similar compounds is its unique combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity and stability .
Biological Activity
(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following characteristics:
- Molecular Formula : C7H5F4N·2HCl
- Molecular Weight : 227.05 g/mol
- CAS Number : 1227515-52-7
- Physical State : Solid, typically stored under inert conditions to maintain stability.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets. The trifluoromethyl group is known to enhance the potency of compounds by improving their metabolic stability and bioavailability.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, potentially altering metabolic pathways.
- Receptor Modulation : Its structure suggests possible interactions with neurotransmitter receptors, which could influence neurological functions.
Case Studies and Experimental Data
Recent studies have explored the pharmacological effects of similar compounds, providing insights into the potential applications of this compound.
-
Antimalarial Activity :
- A study on related pyridine derivatives indicated that modifications in the pyridine ring can significantly affect antimalarial activity. Compounds with trifluoromethyl groups showed enhanced potency against Plasmodium falciparum .
- Table 1: Antimalarial Activity of Pyridine Derivatives
Compound EC50 (μM) Comments Compound A 0.019 High potency Compound B 0.067 Moderate potency (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine TBD Pending results
- Cytotoxicity Studies :
- Neuropharmacological Effects :
Properties
Molecular Formula |
C7H8Cl2F4N2 |
|---|---|
Molecular Weight |
267.05 g/mol |
IUPAC Name |
[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H6F4N2.2ClH/c8-5-1-4(7(9,10)11)3-13-6(5)2-12;;/h1,3H,2,12H2;2*1H |
InChI Key |
MQUACIJGVPAKKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)CN)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















